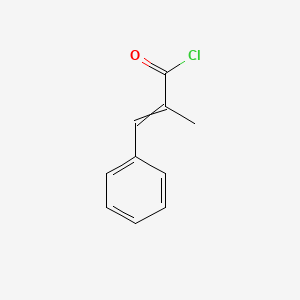

(E)-2-methyl-3-phenylacryloyl chloride

Description

(E)-2-methyl-3-phenylacryloyl chloride is an α,β-unsaturated acyl chloride characterized by a conjugated system comprising a methyl group at the α-position and a phenyl ring at the β-position (relative to the carbonyl group). This structure imparts unique reactivity due to the electron-withdrawing nature of the carbonyl and the steric/electronic effects of the substituents. The compound is commonly used in organic synthesis as an electrophilic reagent, particularly in the formation of amides, esters, or conjugates via nucleophilic acyl substitution.

describes its application in synthesizing a primaquine-cinnamic acid conjugate (compound 7b), where it reacts with a semicarbazide derivative. Key spectral data include:

- IR: Strong carbonyl (C=O) stretch at 1652 cm⁻¹ and conjugated C=C absorption at 1617 cm⁻¹ .

- NMR: The α-methyl group appears as a singlet at δ 2.02 ppm in $^1$H-NMR, while the β-phenyl group contributes multiplet signals between δ 7.43–7.30 ppm. The $^{13}$C-NMR confirms the acryloyl carbonyl at δ 168.89 ppm .

- MS: Molecular ion peak at m/z = 462.3 [M + H]$^+$ .

These properties highlight its utility in forming stable conjugates, likely due to the conjugation-stabilized electrophilic carbonyl and steric shielding from the methyl and phenyl groups.

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2-methyl-3-phenylprop-2-enoyl chloride |

InChI |

InChI=1S/C10H9ClO/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

XHIRBFXXIZZLNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, the structural and synthetic data in allow for an inferred analysis of (E)-2-methyl-3-phenylacryloyl chloride relative to other acyl chlorides:

Table 1: Structural and Reactivity Comparison

Key Observations:

Steric Effects :

- The methyl and phenyl groups in this compound create significant steric hindrance compared to acryloyl or cinnamoyl chlorides. This reduces its reactivity toward bulky nucleophiles but enhances selectivity in reactions requiring steric control .

Electronic Effects :

- The phenyl group stabilizes the α,β-unsaturated system via conjugation, reducing electrophilicity relative to acryloyl chloride but maintaining sufficient reactivity for nucleophilic attack. This balance is critical in synthesizing stable conjugates (e.g., 7b ) without premature hydrolysis .

Applications: Unlike acryloyl chloride (used in polymers) or cinnamoyl chloride (used in UV-curable resins), this compound is specialized for medicinal chemistry applications. Its structure facilitates interactions with biological targets while resisting non-specific reactions due to steric shielding .

Limitations of Comparison:

Further studies are needed to quantify its reactivity relative to analogs like 2-chloroacryloyl chloride or substituted cinnamoyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.